(E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide
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Overview
Description
(E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, an imine group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an appropriate acid catalyst to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with phenylacetyl chloride under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiazolidinone ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-methylacetamide
- (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-ethylacetamide
- (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-propylacetamide
Uniqueness
(E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the phenylacetamide moiety, in particular, enhances its potential for medicinal applications compared to its analogs.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-14-9-7-13(8-10-14)20-18-21-17(23)15(25-18)11-16(22)19-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXYJEHQTCXVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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